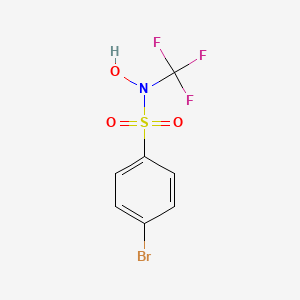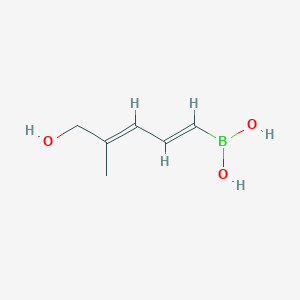
((1E,3E)-5-Hydroxy-4-methylpenta-1,3-dien-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1E,3E)-5-Hydroxy-4-methylpenta-1,3-dien-1-yl)boronic acid: is an organic compound that features both a boronic acid group and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1E,3E)-5-Hydroxy-4-methylpenta-1,3-dien-1-yl)boronic acid typically involves the hydroboration of a suitable diene precursor. One common method is the hydroboration-oxidation reaction, where a diene is treated with a borane reagent followed by oxidation to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form borates or boronic esters.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of base (e.g., potassium carbonate) for Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Biaryl or vinyl compounds.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.
Bioconjugation: Used in the development of bioconjugates for imaging and therapeutic applications.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostics: Utilized in the development of diagnostic tools and assays.
Industry:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of ((1E,3E)-5-Hydroxy-4-methylpenta-1-3-dien-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and bioconjugation. The conjugated diene system also allows for participation in various pericyclic reactions, contributing to its reactivity.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Similar boronic acid functionality but lacks the conjugated diene system.
Vinylboronic Acid: Contains a vinyl group instead of the conjugated diene.
Allylboronic Acid: Features an allyl group rather than the conjugated diene.
Propriétés
Numéro CAS |
165604-91-1 |
|---|---|
Formule moléculaire |
C6H11BO3 |
Poids moléculaire |
141.96 g/mol |
Nom IUPAC |
[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]boronic acid |
InChI |
InChI=1S/C6H11BO3/c1-6(5-8)3-2-4-7(9)10/h2-4,8-10H,5H2,1H3/b4-2+,6-3+ |
Clé InChI |
QXGSBRCWEARTGC-PIXFVPMGSA-N |
SMILES isomérique |
B(/C=C/C=C(\C)/CO)(O)O |
SMILES canonique |
B(C=CC=C(C)CO)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


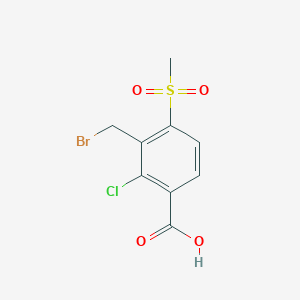

![2-Fluoro-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B14127598.png)

![(2E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinecarbothioamide](/img/structure/B14127611.png)


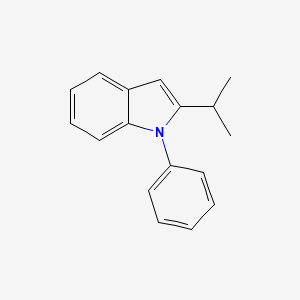


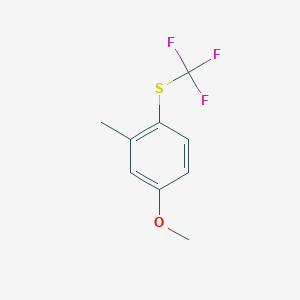
![N-(4-chloro-2-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127654.png)

